Cas no 101-50-8 (4-Aminoazobenzene-3,4'-disulfonic acid)
4-Aminoazobenzene-3,4'-disulfonic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-Aminoazobenzene-3,4'-disulfonic acid
- 2-Amino-5-[(4-sulfophenyl)azo]-benzenesulfonic acid
- 4-[(4-Amino-3-sulfophenyl)azo]benzenesulfonic acid
- 2-amino-5-[(4-sulfophenyl)diazenyl]benzenesulfonic acid
- 4-AMINO-AZOBENZENE-4'-SULFONIC ACID
- (Benzol-sulfonsaeure-(1))-(4 azo 4)-(anilin-sulfonsaeure-(2))
- 1-(4-sulpho-1-phenylazo)-4-aminobenzene-5-sulphonic acid
- 4-Amino-3,4'-disulfoazobenzene
- 4-Amino-azobenzol-disulfonsaeure-(3.4')
- 6-amino-3,4'-az
- Azobenzene-3,4'-disulfonic acid,4-amino
- Benzenesulfonic acid,6-amino-3,4'-azodi
- EINECS 202-947-7
- Kyselina 4-aminoazobenzen-3,4'-disulfonova
- Aminoazobenzene disulfo acid
- 4-amino-3,4’-disulfoazobenzene
- 3,4'-disulfo-4-aminoazobenzene
- 4-aminoazobenzene-3,4’-disulfonic
- paraAminoazobenzene Disulfonic Acid
- 4-amino-azobenzene-4’-disulfonicacid
- 4-Aminoazobenzen-3,4-Disulfonic Acid
- 6-amino-3,4’-azodi-benzenesulfonicaci
- P-AMINOAZOBENZENE-3,4'-DISULFONIC ACID
- 4-AMINO AZOBENZENE 3,4 DISULFONIC ACID
- AKOS015900159
- NSC-57606
- Benzenesulfonic acid, 6-amino-3,4'-azodi-
- NCIOpen2_007520
- Benzenesulfonic acid, 2-amino-5-((4-sulfophenyl)azo)-
- Benzenesulfonic acid, 4-(4-amino-3-sulfophenylazo)-
- W-108913
- 4-Aminoazobenzene-3,4'-disulfonicacid
- Benzenesulfonic acid,4'-azodi-
- CHEBI:86124
- Kyselina 4-aminoazobenzen-3,4'-disulfonova [Czech]
- WLN: WSQR BZ ENUNR DSWQ
- DTXSID6059231
- 2-Amino-5-[2-(4-sulfophenyl)diazenyl]benzenesulfonic acid
- 4-Aminoazobenzene-3,4/'-disulfonic acid
- 2ZQE5CCH2H
- 2-amino-5-(4-sulfophenyl)azobenzenesulfonic acid
- 4-16-00-00595 (Beilstein Handbook Reference)
- BRN 0711063
- NSC57606
- NSC 57606
- CHEMBL2172377
- Azobenzene-3,4'-disulfonic acid, 4-amino-
- 4-amino-1,1'-azobenzene-3,4'-disulfonic acid
- 4-(4-Amino-3-sulfophenylazo)benzenesulfonic acid
- UNII-2ZQE5CCH2H
- (E)-2-amino-5-((4-sulfophenyl)diazenyl)benzenesulfonic acid
- 4-AMINOAZOBENZENE3,4DISULFONICACID
- Benzenesulfonic acid, 4-[(4-amino-3-sulfophenyl)azo]-
- Benzenesulfonic acid, 4-((4-amino-3-sulfophenyl)azo)-
- Benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)azo]-
- 4-Aminoazobenzene-3,4'-disulphonic acid
- SCHEMBL110923
- Q26840783
- DCYBHNIOTZBCFS-UHFFFAOYSA-N
- FT-0617547
- NS00013471
- 2-amino-5-[(E)-(4-sulfophenyl)diazenyl]benzenesulfonic acid
- Azobenzene-3, 4-amino-
- 101-50-8
- Q27158916
- Benzenesulfonic acid, 2-amino-5-(2-(4-sulfophenyl)diazenyl)-
- 4-aminoazobenzene-3,4' -disul-phonic acid
- (E)-4-aminoazobenzene-3,4'-disulfonic acid
- Benzenesulfonic acid, 2-amino-5-[2-(4-sulfophenyl)diazenyl]-
- DTXCID4032580
- 2-amino-5-((E)-(4-sulfophenyl)diazenyl)benzenesulfonic acid
- 4-aminoazobenzene-3,4\\'-disulfonic acid
- 202-947-7
-
- MDL: MFCD00065339
- Inchi: 1S/C12H11N3O6S2/c13-11-6-3-9(7-12(11)23(19,20)21)15-14-8-1-4-10(5-2-8)22(16,17)18/h1-7H,13H2,(H,16,17,18)(H,19,20,21)/b15-14+
- InChI Key: DCYBHNIOTZBCFS-CCEZHUSRSA-N
- SMILES: S(C1C=C(C=CC=1N)/N=N/C1C=CC(=CC=1)S(=O)(=O)O)(=O)(=O)O
Computed Properties
- Exact Mass: 357.00900
- Monoisotopic Mass: 357.008926
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 629
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: nothing
- Topological Polar Surface Area: 176
Experimental Properties
- Density: 1.5733 (rough estimate)
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.6390 (estimate)
- PSA: 176.24000
- LogP: 4.92040
- FEMA: 2733
4-Aminoazobenzene-3,4'-disulfonic acid Security Information
- Hazardous Material transportation number:3272
- Safety Instruction: S9; S16; S33
-
Hazardous Material Identification:
- Packing Group:II
- Hazard Level:3
- Safety Term:3
- Packing Group:II
- Risk Phrases:R11
- Storage Condition:Warehouse ventilation and low temperature drying
4-Aminoazobenzene-3,4'-disulfonic acid Customs Data
- HS CODE:2927000090
- Customs Data:
China Customs Code:
2927000090Overview:
2927000090 Other diazo compounds\Azo compounds, etc(Including azoxycompounds). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2927000090 other diazo-, azo- or azoxy-compounds.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
4-Aminoazobenzene-3,4'-disulfonic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A293530-5g |
4-Aminoazobenzene-3,4'-disulfonic Acid |
101-50-8 | 5g |
$ 260.00 | 2022-04-02 | ||
| TRC | A293530-10g |
4-Aminoazobenzene-3,4'-disulfonic Acid |
101-50-8 | 10g |
$ 425.00 | 2022-04-02 | ||
| TRC | A293530-25g |
4-Aminoazobenzene-3,4'-disulfonic Acid |
101-50-8 | 25g |
$ 845.00 | 2022-04-02 |
4-Aminoazobenzene-3,4'-disulfonic acid Related Literature
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Davide Espa,Luca Pilia,Luciano Marchiò,Maria Laura Mercuri,Angela Serpe,Elisa Sessini,Paola Deplano Dalton Trans. 2013 42 12429
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Edward J. Crust,Ian J. Munslow,Colin Morton,Peter Scott Dalton Trans. 2004 2257
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3. Reaction mechanisms of metal–metal-bonded carbonyls. Part 16. Reversible fragmentation of cyclo-tris[tricarbonyl(triphenylphosphine)-ruthenium](3 Ru–Ru)David P. Keeton,Sher K. Malik,Anthony Po? J. Chem. Soc. Dalton Trans. 1977 1392
Additional information on 4-Aminoazobenzene-3,4'-disulfonic acid
Introduction to 4-Aminoazobenzene-3,4'-disulfonic acid (CAS No. 101-50-8) and Its Recent Applications in Chemical Biology
4-Aminoazobenzene-3,4'-disulfonic acid, identified by the chemical abstracts service number 101-50-8, is a sulfonated derivative of azobenzene with significant applications in the fields of chemical biology and pharmaceutical research. This compound, characterized by its amino and sulfonic acid functional groups, exhibits unique physicochemical properties that make it valuable for various biochemical and biophysical studies.
The molecular structure of 4-Aminoazobenzene-3,4'-disulfonic acid consists of a benzene ring substituted with an amino group at the 4-position and sulfonic acid groups at the 3- and 4'-positions. This arrangement imparts strong solubility in water and polar solvents, facilitating its use in aqueous-based biochemical assays. The presence of both amino and sulfonic acid functionalities allows for multiple interaction points with biological molecules, making it a versatile tool in drug design and molecular recognition studies.
In recent years, 4-Aminoazobenzene-3,4'-disulfonic acid has garnered attention for its role in developing novel fluorescent probes and chromophores. Its ability to undergo photoinduced electron transfer (PET) reactions has been exploited in the creation of highly sensitive fluorescent sensors for detecting small molecules and metal ions. These sensors are particularly useful in environmental monitoring and biomedical diagnostics, where real-time detection of analytes is crucial.
Moreover, the sulfonated azobenzene derivative has been employed in the synthesis of functionalized polymers and hydrogels. These materials exhibit tunable mechanical properties and biocompatibility, making them suitable for biomedical applications such as drug delivery systems and tissue engineering scaffolds. The ability of 4-Aminoazobenzene-3,4'-disulfonic acid to form stable complexes with other biomolecules has also been leveraged in designing molecularly imprinted polymers (MIPs) for specific binding applications.
Recent research has highlighted the potential of 4-Aminoazobenzene-3,4'-disulfonic acid in modulating protein-protein interactions. By serving as a scaffold for designing small-molecule inhibitors, this compound has been investigated in the context of therapeutic intervention for various diseases. Its sulfonate groups facilitate electrostatic interactions with target proteins, while its aromatic core allows for hydrophobic interactions, enhancing binding affinity. Such properties have made it a valuable candidate for high-throughput screening campaigns aimed at identifying novel pharmacological agents.
The compound's stability under various environmental conditions has also been a subject of interest. Studies have demonstrated that 4-Aminoazobenzene-3,4'-disulfonic acid maintains its structural integrity under extreme pH conditions and temperatures, making it suitable for diverse experimental settings. This stability is particularly important in industrial applications where harsh conditions may be encountered during synthesis or processing.
From a synthetic chemistry perspective, 4-Aminoazobenzene-3,4'-disulfonic acid serves as a key intermediate in the preparation of more complex heterocyclic compounds. Its reaction with various electrophiles and nucleophiles allows for the introduction of additional functional groups, expanding its utility in medicinal chemistry and material science. The development of efficient synthetic routes to this compound has enabled researchers to explore new derivatives with tailored properties for specialized applications.
The environmental impact of using 4-Aminoazobenzene-3,4'-disulfonic acid has also been evaluated in recent studies. Researchers have assessed its biodegradability and toxicity profile to ensure that its use does not pose significant risks to ecosystems. These assessments have shown that when handled properly, the compound exhibits low toxicity and can be safely disposed of through established chemical waste management protocols.
In conclusion, 4-Aminoazobenzene-3,4'-disulfonic acid (CAS No. 101-50-8) is a multifaceted compound with broad applications in chemical biology and pharmaceutical research. Its unique structural features enable its use as a fluorescent probe, polymer precursor, protein interaction modulator, and synthetic intermediate. As research continues to uncover new functionalities and applications for this compound, its importance in advancing scientific knowledge is likely to grow further.
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